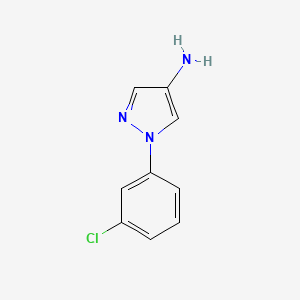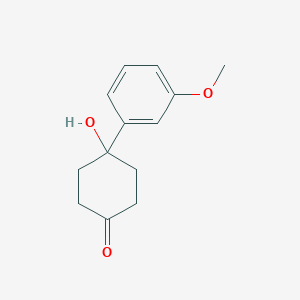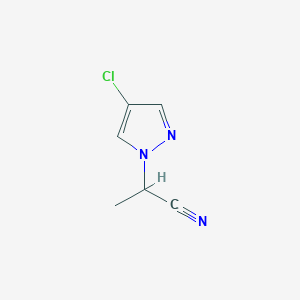
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine: is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- Finally, 3,4-Dimethoxyphenylpropionamide is reduced to yield This compound .
3,4-Dimethoxybenzaldehyde (veratraldehyde): is converted to .
3,4-Dimethoxycinnamic acid: is then converted to .
3,4-Dimethoxyphenylpropionic acid: is further converted to .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines.
Applications De Recherche Scientifique
Chemistry: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is used as a precursor for the synthesis of various isoquinolines .
Biology and Medicine: This compound has been studied for its potential as a monoamine oxidase inhibitor, which could have implications in the treatment of neurological disorders .
Industry: It is used as an intermediate in the synthesis of cardiovascular drugs such as Bevantolol .
Mécanisme D'action
The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine exerts its effects involves its activity as a monoamine oxidase inhibitor. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. The molecular targets include monoamine oxidase enzymes, and the pathways involved are related to neurotransmitter metabolism .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxyphenethylamine: An analogue where the alpha,alpha-dimethyl groups are absent.
Mescaline (3,4,5-trimethoxyphenethylamine): A compound with an additional methoxy group at the 5-position.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues. Its activity as a monoamine oxidase inhibitor sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3 |
Clé InChI |
UIXPXCDXVZZQDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=C(C=C1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















